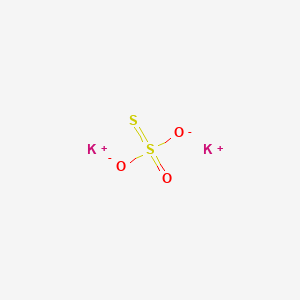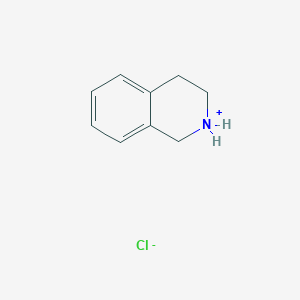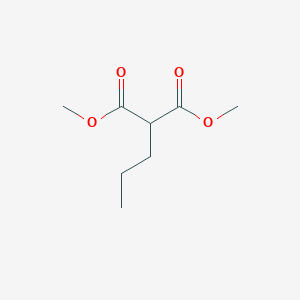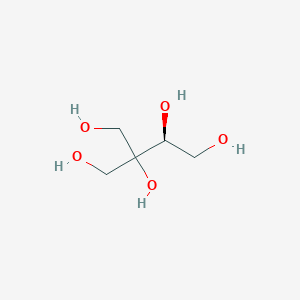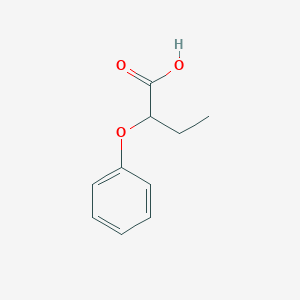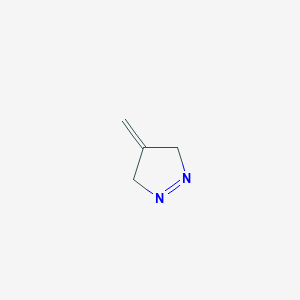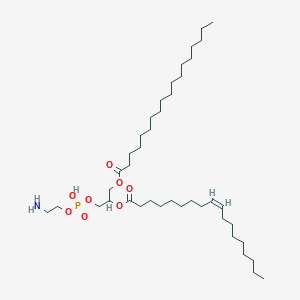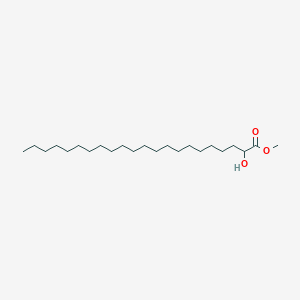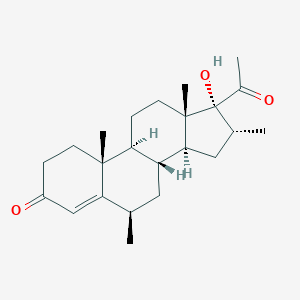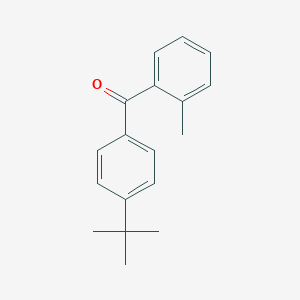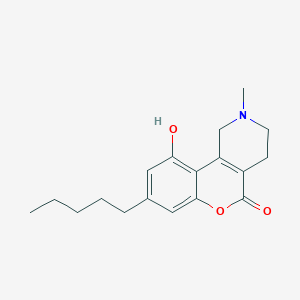
5H-(1)Benzopyrano(4,3-c)pyrid-5-one, 1,2,3,4-tetrahydro-10-hydroxy-2-methyl-8-pentyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-(1)Benzopyrano(4,3-c)pyrid-5-one, 1,2,3,4-tetrahydro-10-hydroxy-2-methyl-8-pentyl- is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the family of flavonoids and has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of 5H-(1)Benzopyrano(4,3-c)pyrid-5-one, 1,2,3,4-tetrahydro-10-hydroxy-2-methyl-8-pentyl- is not fully understood. However, it has been suggested that the compound exerts its biological activities through the modulation of various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway.
Biochemische Und Physiologische Effekte
5H-(1)Benzopyrano(4,3-c)pyrid-5-one, 1,2,3,4-tetrahydro-10-hydroxy-2-methyl-8-pentyl- has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
The compound has also been found to possess antioxidant properties, which can help in reducing oxidative stress and preventing various diseases associated with it, such as cardiovascular diseases and cancer. Moreover, 5H-(1)Benzopyrano(4,3-c)pyrid-5-one, 1,2,3,4-tetrahydro-10-hydroxy-2-methyl-8-pentyl- has been found to possess anticancer properties, which could be useful in the development of new cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5H-(1)Benzopyrano(4,3-c)pyrid-5-one, 1,2,3,4-tetrahydro-10-hydroxy-2-methyl-8-pentyl- in lab experiments is its potential therapeutic properties. The compound has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties, which make it a potential candidate for the development of new therapies.
However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. Moreover, there is limited information available on the toxicity and pharmacokinetics of this compound, which can hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research on 5H-(1)Benzopyrano(4,3-c)pyrid-5-one, 1,2,3,4-tetrahydro-10-hydroxy-2-methyl-8-pentyl-. One of the future directions is to investigate the potential of this compound as a therapeutic agent for various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Another future direction is to investigate the potential of this compound as a chemopreventive and chemotherapeutic agent for cancer. Moreover, it is important to investigate the toxicity and pharmacokinetics of this compound to determine its safety and efficacy as a therapeutic agent.
Conclusion:
In conclusion, 5H-(1)Benzopyrano(4,3-c)pyrid-5-one, 1,2,3,4-tetrahydro-10-hydroxy-2-methyl-8-pentyl- is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. The compound possesses various biological activities, including anti-inflammatory, antioxidant, and anticancer properties, which make it a potential candidate for the development of new therapies. However, further research is needed to investigate the safety and efficacy of this compound as a therapeutic agent.
Synthesemethoden
The synthesis of 5H-(1)Benzopyrano(4,3-c)pyrid-5-one, 1,2,3,4-tetrahydro-10-hydroxy-2-methyl-8-pentyl- can be achieved through various methods. One of the commonly used methods involves the reaction of 2-methyl-1,4-dihydropyridine-3,5-dicarboxylic acid with pentanol and a catalytic amount of sulfuric acid. The resulting product is then subjected to a reaction with 4-hydroxycoumarin in the presence of a base, leading to the formation of the target compound.
Wissenschaftliche Forschungsanwendungen
5H-(1)Benzopyrano(4,3-c)pyrid-5-one, 1,2,3,4-tetrahydro-10-hydroxy-2-methyl-8-pentyl- has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The compound has also been found to possess antioxidant properties, which can help in reducing oxidative stress and preventing various diseases associated with it, such as cardiovascular diseases and cancer. Moreover, 5H-(1)Benzopyrano(4,3-c)pyrid-5-one, 1,2,3,4-tetrahydro-10-hydroxy-2-methyl-8-pentyl- has been found to possess anticancer properties, which could be useful in the development of new cancer therapies.
Eigenschaften
CAS-Nummer |
10344-38-4 |
|---|---|
Produktname |
5H-(1)Benzopyrano(4,3-c)pyrid-5-one, 1,2,3,4-tetrahydro-10-hydroxy-2-methyl-8-pentyl- |
Molekularformel |
C18H23NO3 |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
10-hydroxy-2-methyl-8-pentyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-5-one |
InChI |
InChI=1S/C18H23NO3/c1-3-4-5-6-12-9-15(20)17-14-11-19(2)8-7-13(14)18(21)22-16(17)10-12/h9-10,20H,3-8,11H2,1-2H3 |
InChI-Schlüssel |
WGHIMJPTXZIGEX-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC(=C2C3=C(CCN(C3)C)C(=O)OC2=C1)O |
Kanonische SMILES |
CCCCCC1=CC(=C2C3=C(CCN(C3)C)C(=O)OC2=C1)O |
Andere CAS-Nummern |
10344-38-4 |
Synonyme |
1,2,3,4-Tetrahydro-10-hydroxy-2-methyl-8-pentyl-5H-[1]benzopyrano[4,3-c]pyridin-5-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



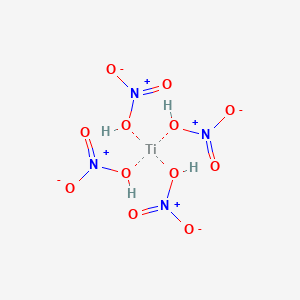
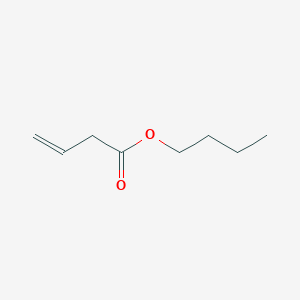
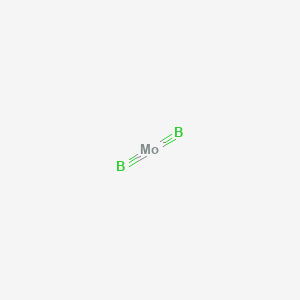
![Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl-](/img/structure/B82157.png)
